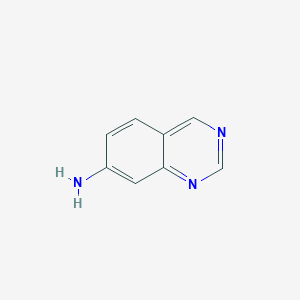
(R)-1,2-4-TRIACETOXYBUTANE
説明
®-1,2,4-Triacetoxybutane is an organic compound with the molecular formula C10H16O6 It is a derivative of butane, where three hydroxyl groups are replaced by acetoxy groups
準備方法
Synthetic Routes and Reaction Conditions: ®-1,2,4-Triacetoxybutane can be synthesized through the acetylation of ®-1,2,4-butanetriol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of ®-1,2,4-Triacetoxybutane involves a similar acetylation process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction is monitored and controlled to ensure the purity and quality of the final compound.
Types of Reactions:
Oxidation: ®-1,2,4-Triacetoxybutane can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups back to hydroxyl groups, yielding ®-1,2,4-butanetriol.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ®-1,2,4-butanetrione or ®-1,2,4-butanetricarboxylic acid.
Reduction: Formation of ®-1,2,4-butanetriol.
Substitution: Formation of various substituted butane derivatives depending on the nucleophile used.
科学的研究の応用
®-1,2,4-Triacetoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetylation and deacetylation.
Industry: Used in the production of polymers and other materials where acetoxy groups are required.
作用機序
The mechanism of action of ®-1,2,4-Triacetoxybutane involves the acetylation of hydroxyl groups in target molecules. This modification can alter the physical and chemical properties of the target molecules, affecting their reactivity and interactions. The molecular targets include enzymes and proteins that have hydroxyl groups available for acetylation. The pathways involved are typically those related to metabolic processes where acetylation plays a regulatory role.
類似化合物との比較
- ®-1,2,3-Triacetoxypropane
- ®-1,2,3-Triacetoxybutane
- ®-1,2,4-Trihydroxybutane
Comparison: ®-1,2,4-Triacetoxybutane is unique due to the specific positioning of the acetoxy groups on the butane backbone. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to ®-1,2,3-Triacetoxypropane, ®-1,2,4-Triacetoxybutane has a longer carbon chain, which can affect its physical properties and applications. The presence of three acetoxy groups makes it more reactive than ®-1,2,4-Trihydroxybutane, which has hydroxyl groups instead.
特性
IUPAC Name |
[(3R)-3,4-diacetyloxybutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOOYSKKKVGNAP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC[C@H](COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)

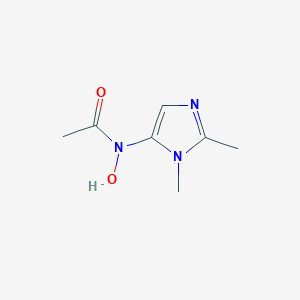
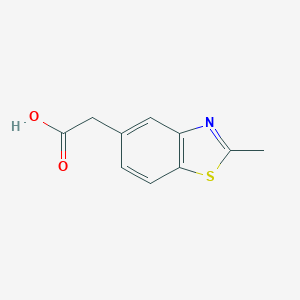

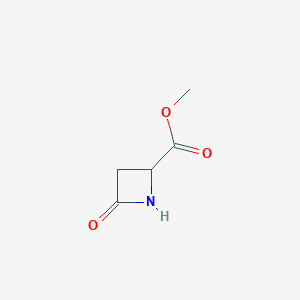


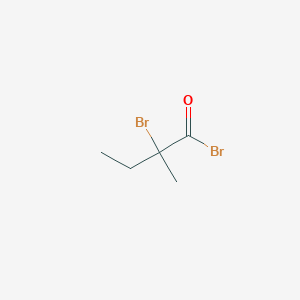
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
